molecular formula C18H14N4O3 B4439395 5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4439395
M. Wt: 334.3 g/mol
InChI Key: FLDZIXCABYEPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In

Mechanism of Action

The mechanism of action of 5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting enzymes involved in cell division and growth, thereby preventing the proliferation of cancer cells. Additionally, it may act by disrupting the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the immune system by increasing the production of cytokines. Additionally, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its broad range of applications. This compound has been found to exhibit antitumor, antifungal, and antibacterial activities, as well as anti-inflammatory properties. Additionally, it has been shown to have potential as a modulator of the immune system. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and concentration of this compound for use in research.

Future Directions

There are several future directions for research involving 5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential area of study is its use as an anti-cancer agent. Further research is needed to determine the optimal dosage and concentration of this compound for use in cancer treatment. Additionally, studies could investigate the potential of this compound as a modulator of the immune system in the treatment of autoimmune diseases. Finally, research could explore the potential of this compound as an anti-inflammatory agent in the treatment of inflammatory diseases.
Conclusion
In conclusion, 5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Scientific Research Applications

The potential applications of 5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in scientific research are vast. This compound has been found to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

5-(furan-2-yl)-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-18(19-12-14-8-4-10-24-14)16-17(15-9-5-11-25-15)22(21-20-16)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDZIXCABYEPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
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5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-(2-furyl)-N-(2-furylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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